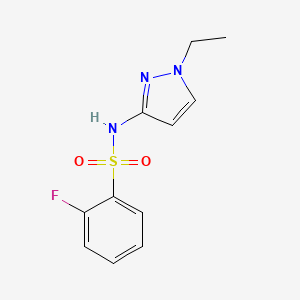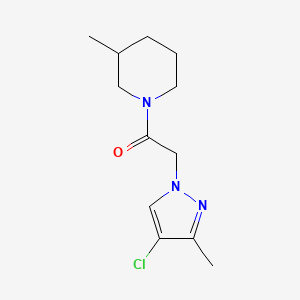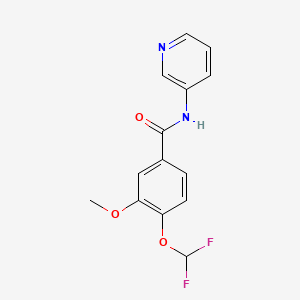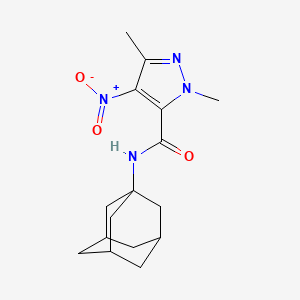methanone](/img/structure/B10967645.png)
[4-(3,4-Dichlorobenzyl)piperazin-1-yl](furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to a piperazine ring, which is further connected to a furan ring via a methanone linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting from the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 3,4-Dichlorobenzyl Chloride: This can be achieved by chlorinating benzyl chloride in the presence of a suitable catalyst.
Formation of Piperazine Derivative: The 3,4-dichlorobenzyl chloride is then reacted with piperazine under controlled conditions to form the intermediate [3,4-dichlorobenzyl]piperazine.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the [3,4-dichlorobenzyl]piperazine with furan-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE: can be compared with other similar compounds such as:
Dichloroanilines: These compounds also contain dichlorobenzyl groups but differ in their overall structure and properties.
Indole Derivatives: These compounds have a different core structure but may share some biological activities.
The uniqueness of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16Cl2N2O2 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-13-4-3-12(10-14(13)18)11-19-5-7-20(8-6-19)16(21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2 |
InChI Key |
QUVNPSBXCVKXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-hexanoyl-3,3-dimethyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10967578.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10967583.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B10967596.png)


![2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B10967616.png)
![Methyl [4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetate](/img/structure/B10967622.png)
![1-acetyl-N-[1-(tetrahydrofuran-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10967623.png)
![2-[(4-nitrophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967624.png)

![2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967643.png)
acetic acid](/img/structure/B10967659.png)
